2-Bromo-6-chloro-4-methylquinoline
Overview
Description
2-Bromo-6-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylquinoline typically involves the bromination and chlorination of 4-methylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) and bromine (Br2) under reflux conditions. For example, 6-bromo-4-methyl-1H-quinolin-2-one can be treated with POCl3 to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and other nucleophiles under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-Bromo-6-chloro-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drugs for various diseases.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
2-Bromo-6-chloro-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
2-Bromo-6-chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C10H7BrClN
- Molecular Weight : Approximately 242.50 g/mol
- Appearance : White to yellow solid
- Melting Point : 160 to 164 °C
The unique structure of this compound, characterized by the presence of bromine and chlorine substituents on the quinoline ring, contributes to its diverse chemical reactivity and potential biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of quinoline compounds can inhibit specific enzymes, such as cytochrome P450, which play critical roles in drug metabolism. This highlights the compound's potential in drug discovery and development.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Studies have indicated that certain analogues of quinoline can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Case Study: Anticancer Effects
In a study focusing on the cytotoxic effects of quinoline derivatives, this compound was shown to induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs. Additionally, its anticancer effects may be mediated through pathways involving apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison of Quinoline Derivatives
Compound Name | Similarity (%) | Unique Features |
---|---|---|
6-Bromo-2-chloroquinoline | 96 | Different position of bromine and chlorine |
6-Bromo-2-chloro-4-methylquinoline | 96 | Methyl group addition enhances lipophilicity |
6-Bromo-2-chloroquinolin-4-amine | 96 | Amino group introduces basic properties |
7-Bromo-2-chloro-3-methylquinoline | 94 | Variation in halogen placement affects reactivity |
5-Bromo-4-chloroquinoline | 93 | Different substitution pattern leading to distinct reactivity |
These comparisons illustrate the versatility of quinoline derivatives and their potential applications across various fields.
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRVHOBSBPBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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